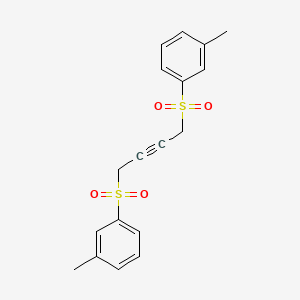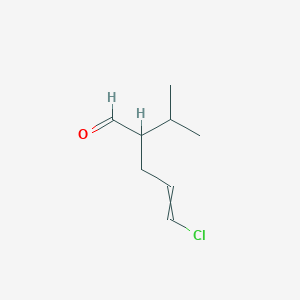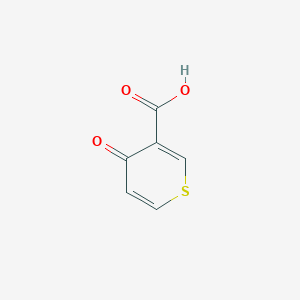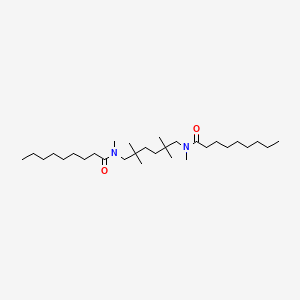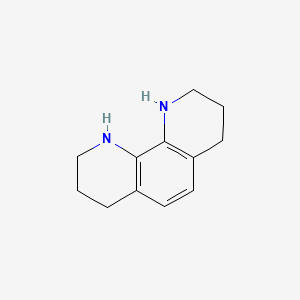
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 2,2-diphenylethene with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-N-ethylacetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
2,2-Diphenyl-N-methylcarbamoyl ethene-1-sulfonamide: Similar but with a methyl group instead of a propyl group.
Uniqueness
2,2-Diphenyl-N-(propylcarbamoyl)ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
56752-94-4 |
|---|---|
Molekularformel |
C18H20N2O3S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenylsulfonyl)-3-propylurea |
InChI |
InChI=1S/C18H20N2O3S/c1-2-13-19-18(21)20-24(22,23)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
BXZJRULKPWPNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)


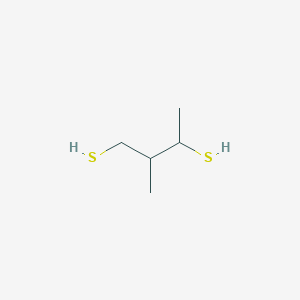
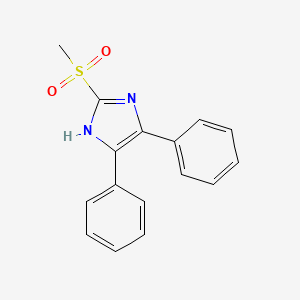
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)


